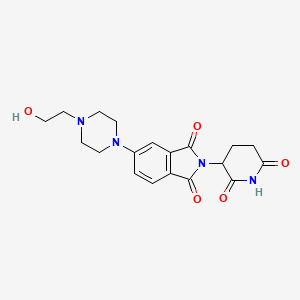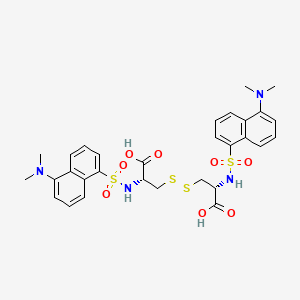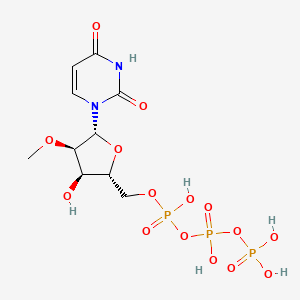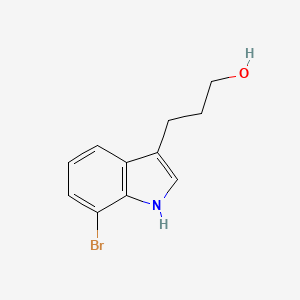
4-Bromo-2-fluoro-1-((4-methoxybenzyl)oxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-2-fluoro-1-((4-methoxybenzyl)oxy)benzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a methoxybenzyl group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-1-((4-methoxybenzyl)oxy)benzene typically involves multiple steps. One common method includes the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron
Properties
Molecular Formula |
C14H12BrFO2 |
|---|---|
Molecular Weight |
311.15 g/mol |
IUPAC Name |
4-bromo-2-fluoro-1-[(4-methoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C14H12BrFO2/c1-17-12-5-2-10(3-6-12)9-18-14-7-4-11(15)8-13(14)16/h2-8H,9H2,1H3 |
InChI Key |
VWKHSNKQJHOMIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-benzyl 1-methoxy-2-oxo-2,4,5,6-tetrahydro-1H-imidazo[4,5,1-ij]quinolin-5-yl(methyl)carbamate](/img/structure/B14761187.png)
![N,N-dimethyl-3,8-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14761199.png)
![[4-[(2-Aminophenyl)carbamoyl]phenyl]methyl 4-pyridin-4-ylpiperazine-1-carbodithioate](/img/structure/B14761203.png)
![[[Amino-(5-nitrofuran-2-yl)methylidene]amino] 2-chloroacetate](/img/structure/B14761210.png)


![2H-Phenanthro[9,10-d][1,3]dioxole](/img/structure/B14761234.png)







